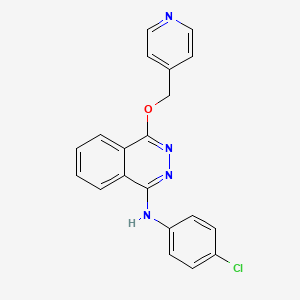
N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE
Descripción general
Descripción
N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE is a synthetic organic compound that belongs to the class of phthalazinamine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phthalazinone Core: Starting from phthalic anhydride, the phthalazinone core can be synthesized through a series of condensation and cyclization reactions.
Substitution Reactions: Introduction of the 4-chlorophenyl group and the pyridin-4-ylmethoxy group through nucleophilic substitution reactions.
Final Amination:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potentially explored as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE would depend on its specific interactions with molecular targets. Typically, such compounds might:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)-4-[(pyridin-3-yl)methoxy]phthalazin-1-amine: Similar structure with a different position of the pyridine ring.
N-(4-Chlorophenyl)-4-[(pyridin-4-yl)methoxy]quinazolin-1-amine: Similar structure with a quinazoline core instead of phthalazine.
Uniqueness
N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE may exhibit unique properties due to the specific arrangement of its functional groups, which could result in distinct biological activities or chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
212142-09-1 |
|---|---|
Fórmula molecular |
C20H15ClN4O |
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethoxy)phthalazin-1-amine |
InChI |
InChI=1S/C20H15ClN4O/c21-15-5-7-16(8-6-15)23-19-17-3-1-2-4-18(17)20(25-24-19)26-13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,24) |
Clave InChI |
XQWUGAHFGVVZTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2OCC3=CC=NC=C3)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(3-Chloro[1,1'-biphenyl]-2-yl)butanoic acid](/img/structure/B8634060.png)
![2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde](/img/structure/B8634064.png)


